6-Benzhydryl-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-Benzhydryl-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This compound features a unique structure combining a benzhydryl group, a pyridinyl group, and a triazolo-thiadiazole moiety, which contributes to its wide range of biological activities.
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These compounds can interact with different target receptors due to their hydrogen bond accepting and donating characteristics .
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Similar compounds have been reported to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes play crucial roles in various biochemical pathways, and their inhibition can lead to significant downstream effects.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can significantly affect the action of similar compounds .
Preparation Methods
The synthesis of 6-Benzhydryl-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 4-amino-2,4-dihydro-[1,2,4]triazole-3-thiones with various reagents. One common method includes the treatment of these triazole-thiones with aldehydes, acetic anhydrides, carboxylic acids, or acid chlorides under specific conditions to yield the desired triazolo-thiadiazole derivatives . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing advanced techniques such as microwave-assisted synthesis and continuous flow reactors.
Chemical Reactions Analysis
6-Benzhydryl-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds and as a ligand in coordination chemistry.
Comparison with Similar Compounds
6-Benzhydryl-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific structural features and biological activities. Similar compounds include:
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole moiety and exhibit similar antimicrobial and anticancer activities.
Triazolo-thiadiazole derivatives: Compounds like 3,6-disubstituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles have been studied for their anti-inflammatory and antimicrobial properties.
Pyridinyl derivatives: These compounds, which include various pyridine-based heterocycles, are known for their broad spectrum of biological activities, including antimicrobial and anticancer effects.
Properties
IUPAC Name |
6-benzhydryl-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5S/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)20-25-26-19(23-24-21(26)27-20)17-11-13-22-14-12-17/h1-14,18H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZOBASBVJFWHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NN4C(=NN=C4S3)C5=CC=NC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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